1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-iodo-6-(methylthio)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-chloropropan-2-one in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-iodo-5-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-bromo-6-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the iodo and methylthio groups on the phenyl ring, which can influence its reactivity and interactions. This unique structure allows for distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10ClIOS |
---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(2-iodo-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,1-2H3 |
InChI Key |
VZXHYCZCYGLXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1I)SC)Cl |
Origin of Product |
United States |
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